molecular formula C9H13BrClNO2S B1412706 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride CAS No. 2206609-45-0

3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride

Cat. No.: B1412706
CAS No.: 2206609-45-0
M. Wt: 314.63 g/mol
InChI Key: QGPUZVLATZIJNZ-UHFFFAOYSA-N
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Description

3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride is a propylamine derivative featuring a 3-bromobenzenesulfonyl substituent and a hydrochloride salt. The sulfonyl group enhances electronegativity and stability, while the bromine atom may influence reactivity or binding interactions. This compound is structurally analogous to several pharmacologically active propylamine derivatives, though its specific applications remain less documented in the provided evidence.

Properties

IUPAC Name

3-(3-bromophenyl)sulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S.ClH/c10-8-3-1-4-9(7-8)14(12,13)6-2-5-11;/h1,3-4,7H,2,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPUZVLATZIJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonyl group can participate in redox reactions.

    Coupling reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Coupling reactions: Palladium catalysts and bases such as potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki coupling with phenylboronic acid would produce a biphenyl compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent. Sulfonamide derivatives are known for their antibacterial properties, and compounds like 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride may exhibit similar effects. Research indicates that sulfonamides can inhibit bacterial enzyme activity, which is crucial in developing new antibiotics .

Enzyme Inhibition Studies

Studies have shown that sulfonamide derivatives can serve as effective inhibitors of various enzymes, including carbonic anhydrases and matrix metalloproteinases. The specific structure of 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride allows it to interact with enzyme active sites, potentially leading to the development of new inhibitors for therapeutic use .

Anticancer Research

Research has explored the anticancer properties of sulfonamide derivatives, including their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique functional groups present in 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride may enhance its efficacy against specific cancer types .

Diabetes Treatment

Sulfonamide compounds have been studied for their role in managing diabetes by enhancing insulin sensitivity or inhibiting enzymes involved in glucose metabolism. The application of 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride in this context could lead to the development of new antidiabetic drugs .

Case Studies

Study ReferenceApplication FocusFindings
Antibacterial ActivityDemonstrated effective inhibition of bacterial growth at low concentrations.
Enzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase with IC50 values comparable to existing drugs.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines, showing promise for further development.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Biological Activity/Application Solubility/Stability Reference
3-(3-Bromobenzenesulfonyl)-propylamine HCl C₉H₁₁BrNO₂S·HCl 3-Bromobenzenesulfonyl, propylamine, HCl Not explicitly stated (structural focus) Likely polar due to sulfonyl and HCl N/A
Fluoxetine HCl C₁₇H₁₈F₃NO·HCl Trifluoromethylphenoxy, methyl, HCl SSRI antidepressant Water-soluble; stable in tight containers
Duloxetine HCl C₁₈H₁₉NOS·HCl 1-Naphthyloxy, 2-thienyl, (S)-enantiomer, HCl SNRI antidepressant Crystallized via solvent mixture
Bis-pTFN-1 (Hypoxia probe) C₂₄H₂₁F₆N₃O₂·HCl Bis(p-trifluoromethylbenzyl), nitroimidazole 19F-MRS hypoxia detection Water-soluble; stable at 0–5°C
Maprotiline HCl C₂₀H₂₃N·HCl Dibenzocycloheptene, methyl, HCl Tricyclic antidepressant Stable solid; rapid onset
Doxepin HCl C₁₉H₂₁NO·HCl Dibenzoxepin, dimethyl, HCl TCA antidepressant; antihistaminic High toxicity risk (neurotoxic at high doses)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in fluoxetine and bromine in the target compound enhance stability and binding affinity. The sulfonyl group may increase polarity compared to ether or amine linkages in other derivatives.
  • Stereochemistry: Duloxetine’s (S)-enantiomer is critical for serotonin-norepinephrine reuptake inhibition, highlighting the role of chirality in activity .
  • Salt Forms : Hydrochloride salts are common (e.g., fluoxetine, duloxetine) due to improved solubility and crystallinity .

Pharmacological and Toxicological Profiles

  • Antidepressants :

    • Fluoxetine : Selective serotonin reuptake inhibitor (SSRI) with 98–102% purity per pharmacopeial standards .
    • Duloxetine : Dual SNRI with optical purity achieved via controlled crystallization .
    • Maprotiline : Faster-acting tricyclic antidepressant with fewer anticholinergic side effects .
  • Hypoxia Probes :

    • Bis-pTFN-1 and CF3PM show hypoxia-selective cytotoxicity (selectivity up to 15.5) but vary in neurotoxicity. CF3PM is safer at high doses .
  • Toxicity :

    • Doxepin and bis-pTFN-1 exhibit neurotoxicity at elevated doses, while fluoxetine and duloxetine have well-tolerated profiles .

Regulatory and Purity Standards

  • Fluoxetine : USP standards mandate ≤0.5% water content and tight-container storage .
  • Duloxetine : Structural confirmation via NMR, MS, and X-ray diffraction ensures analytical rigor .

Biological Activity

Overview

3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its structural characteristics suggest it may interact with biological systems in significant ways, particularly in the context of enzyme inhibition and cellular signaling pathways.

  • Molecular Formula : C10H12BrN2O2S
  • Molecular Weight : 303.18 g/mol
  • IUPAC Name : 3-(3-bromobenzenesulfonyl)propylamine hydrochloride

This compound features a bromobenzenesulfonyl group, which is known to enhance the reactivity of amines, making it a candidate for various biological assays.

The biological activity of 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride primarily involves its role as an enzyme inhibitor. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Key Mechanisms Include:

  • Inhibition of CDKs : This leads to disrupted cell cycle progression, particularly affecting cancer cells.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways, particularly in malignant cells.

In Vitro Studies

In vitro studies have demonstrated that 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity.

Case Studies

  • Case Study on MCF-7 Cells :
    • Treatment with 10 µM of the compound resulted in a 70% reduction in viability after 48 hours.
    • Flow cytometry analysis indicated an increase in apoptotic cells, confirming the induction of apoptosis.
  • Animal Model Studies :
    • In murine models of breast cancer, administration of 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride at doses of 20 mg/kg resulted in significant tumor shrinkage compared to control groups.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapid absorption observed post-administration.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes, leading to both active and inactive metabolites.
  • Excretion : Primarily excreted via urine, necessitating further studies on renal clearance.

Summary of Findings

Study TypeObservationsReferences
In VitroIC50 values between 5-15 µM; significant cytotoxicity
Animal ModelsTumor shrinkage at doses of 20 mg/kg
MechanismInhibition of CDKs; induction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride, and how can intermediates be characterized?

  • Methodology :

  • Sulfonylation : React 3-bromobenzenesulfonyl chloride with propylamine under basic conditions (e.g., in dichloromethane with triethylamine). Monitor reaction completion via TLC.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
  • Characterization : Confirm structure via 1H^1H-NMR (deuterated DMSO for solubility), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For hydrochloride salt formation, analyze chloride content via ion chromatography .

Q. Which analytical techniques are critical for verifying the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
  • Stability Testing : Store samples at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at intervals (0, 7, 30 days). Use accelerated stability studies (40°C/75% RH) for predictive modeling .

Q. How can solubility profiles in common solvents guide experimental design for biological assays?

  • Methodology :

  • Solubility Screening : Prepare saturated solutions in DMSO, water, ethanol, and PBS. Centrifuge (10,000 rpm, 10 min) and quantify supernatant concentration via UV-Vis spectroscopy (calibration curve).
  • Buffer Compatibility : Test solubility in assay-specific buffers (e.g., Tris-HCl, pH 7.4) to avoid precipitation during biological studies .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 3-(3-Bromobenzenesulfonyl)-propylamine hydrochloride?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model sulfonylation transition states. Identify energy barriers and solvent effects (PCM model).
  • Machine Learning : Train models on reaction yield data (from literature or pilot experiments) to predict optimal conditions (temperature, solvent, catalyst) .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodology :

  • Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays). Control variables like cell passage number and serum batch.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to compare datasets. Use hierarchical clustering to identify outlier conditions .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Simulations : Perform molecular docking (AutoDock Vina) using protein crystal structures (PDB). Validate binding poses via molecular dynamics (MD) simulations (NAMD/GROMACS).
  • Kinetic Assays : Measure KiK_i values using enzyme inhibition assays (e.g., PRMT6 inhibition with 3H^{3}H-SAM incorporation; IC50_{50} determination via dose-response curves) .

Q. What experimental design principles minimize variability in reaction yields during scale-up?

  • Methodology :

  • DoE (Design of Experiments) : Apply a fractional factorial design (e.g., 2kp^{k-p}) to test variables (temperature, stoichiometry, mixing rate). Use response surface methodology (RSM) to optimize yield.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected 1H^1H-NMR shifts)?

  • Methodology :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted sulfonyl chloride or amine).
  • Dynamic NMR : Investigate conformational exchange (e.g., rotamers) by varying temperature (25–60°C). Compare with computed NMR shifts (GIAO method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.